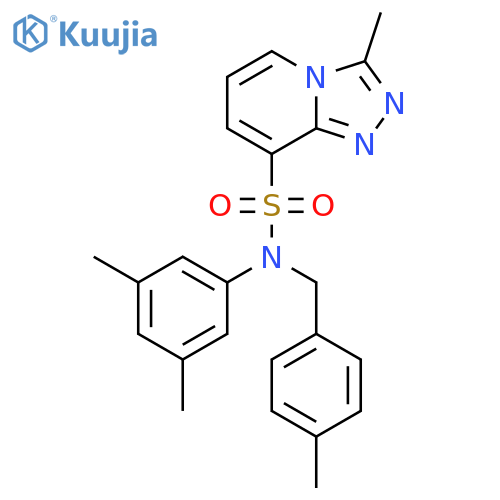

Cas no 1251679-55-6 (N-(3,5-dimethylphenyl)-3-methyl-N-(4-methylphenyl)methyl-1,2,4triazolo4,3-apyridine-8-sulfonamide)

N-(3,5-dimethylphenyl)-3-methyl-N-(4-methylphenyl)methyl-1,2,4triazolo4,3-apyridine-8-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(3,5-dimethylphenyl)-3-methyl-N-(4-methylphenyl)methyl-1,2,4triazolo4,3-apyridine-8-sulfonamide

- N-(3,5-dimethylphenyl)-3-methyl-N-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

- N-(3,5-dimethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

- AKOS021883683

- CHEMBL4556696

- F3406-7405

- VU0624420-1

- 1251679-55-6

-

- インチ: 1S/C23H24N4O2S/c1-16-7-9-20(10-8-16)15-27(21-13-17(2)12-18(3)14-21)30(28,29)22-6-5-11-26-19(4)24-25-23(22)26/h5-14H,15H2,1-4H3

- InChIKey: AEGJDHOUFWSZFS-UHFFFAOYSA-N

- ほほえんだ: S(C1=CC=CN2C(C)=NN=C21)(N(C1C=C(C)C=C(C)C=1)CC1C=CC(C)=CC=1)(=O)=O

計算された属性

- せいみつぶんしりょう: 420.16199719g/mol

- どういたいしつりょう: 420.16199719g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 30

- 回転可能化学結合数: 5

- 複雑さ: 663

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76Ų

- 疎水性パラメータ計算基準値(XlogP): 4.9

N-(3,5-dimethylphenyl)-3-methyl-N-(4-methylphenyl)methyl-1,2,4triazolo4,3-apyridine-8-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3406-7405-5mg |

N-(3,5-dimethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

1251679-55-6 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7405-2μmol |

N-(3,5-dimethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

1251679-55-6 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7405-3mg |

N-(3,5-dimethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

1251679-55-6 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7405-15mg |

N-(3,5-dimethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

1251679-55-6 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7405-5μmol |

N-(3,5-dimethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

1251679-55-6 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7405-2mg |

N-(3,5-dimethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

1251679-55-6 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7405-4mg |

N-(3,5-dimethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

1251679-55-6 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7405-20mg |

N-(3,5-dimethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

1251679-55-6 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7405-1mg |

N-(3,5-dimethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

1251679-55-6 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7405-10μmol |

N-(3,5-dimethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

1251679-55-6 | 10μmol |

$69.0 | 2023-09-10 |

N-(3,5-dimethylphenyl)-3-methyl-N-(4-methylphenyl)methyl-1,2,4triazolo4,3-apyridine-8-sulfonamide 関連文献

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726

-

Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

N-(3,5-dimethylphenyl)-3-methyl-N-(4-methylphenyl)methyl-1,2,4triazolo4,3-apyridine-8-sulfonamideに関する追加情報

Professional Introduction to N-(3,5-dimethylphenyl)-3-methyl-N-(4-methylphenyl)methyl-1,2,4triazolo4,3-apyridine-8-sulfonamide and CAS No. 1251679-55-6

N-(3,5-dimethylphenyl)-3-methyl-N-(4-methylphenyl)methyl-1,2,4triazolo4,3-apyridine-8-sulfonamide

This compound, identified by the CAS number 1251679-55-6, represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural composition and chemical properties make it a subject of considerable interest for researchers and pharmaceutical developers worldwide. The compound is characterized by a complex heterocyclic framework, integrating multiple functional groups that contribute to its potential biological activity.

The molecular structure of N-(3,5-dimethylphenyl)-3-methyl-N-(4-methylphenyl)methyl-1,2,4triazolo4,3-apyridine-8-sulfonamide incorporates elements from several key chemical moieties: the triazolopyridine core and the sulfonamide group. These components are well-documented for their role in modulating various biological pathways. The presence of dimethylphenyl and methylphenyl substituents further enhances the compound's complexity and potential interactions with biological targets.

In recent years, there has been a growing interest in heterocyclic compounds due to their diverse pharmacological profiles. The triazolopyridine scaffold, in particular, has been extensively studied for its applications in the development of drugs targeting neurological disorders, infectious diseases, and cancer. The sulfonamide group is another crucial feature that contributes to the compound's bioactivity by facilitating hydrogen bonding interactions with biological molecules.

The synthesis of N-(3,5-dimethylphenyl)-3-methyl-N-(4-methylphenyl)methyl-1,2,4triazolo4,3-apyridine-8-sulfonamide involves a multi-step process that requires precise control over reaction conditions. Advanced synthetic techniques have been employed to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the triazolopyridine core. Additionally, protecting group strategies have been utilized to safeguard sensitive functional groups during synthesis.

The pharmacological evaluation of this compound has revealed promising results in preclinical studies. Its interaction with various enzymes and receptors has been investigated using computational modeling and experimental techniques. The dimethylation at the phenyl rings appears to enhance binding affinity to certain targets while maintaining selectivity. This balance is critical for developing drugs with minimal side effects.

Ongoing research is focused on understanding the mechanism of action of N-(3,5-dimethylphenyl)-3-methyl-N-(4-methylphenyl)methyl-1,2,4triazolo4,3-apyridine-8-sulfonamide at a molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being employed to elucidate its structure-activity relationships. These studies aim to provide insights into how the compound interacts with biological targets and how these interactions can be optimized for therapeutic efficacy.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique chemical properties make it a valuable tool for research in medicinal chemistry and drug discovery. By serving as a scaffold for further derivatization, it can be used to develop novel compounds with enhanced pharmacological profiles. This approach aligns with the growing trend toward rational drug design, where computational methods are integrated with experimental data to guide the development process.

In conclusion, N-(3,5-dimethylphenyl)-3-methyl-N-(4-methylphenyl)methyl-1,2,4triazolo4,3-apyridine-8-sulfonamide represents a significant contribution to the field of pharmaceutical chemistry. Its complex structure and promising bioactivity make it a subject of considerable interest for researchers seeking to develop new therapeutic agents. As further studies continue to uncover its potential applications and mechanisms of action, this compound is poised to play a crucial role in future drug development efforts.

1251679-55-6 (N-(3,5-dimethylphenyl)-3-methyl-N-(4-methylphenyl)methyl-1,2,4triazolo4,3-apyridine-8-sulfonamide) 関連製品

- 50273-33-1(2-Amino-N-phenylthiophene-3-carboxamide)

- 2171679-56-2(3-(3-aminothiolan-3-yl)thian-3-ol)

- 2229208-39-1(2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one)

- 855643-01-5(4-(2,6-dimethylpyridin-4-yl)methylaniline)

- 2171266-77-4((2R)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamido-3-methylbutanoic acid)

- 137855-78-8((2S)-2-amino-3-(4-quinolyl)propanoic acid)

- 13575-86-5((+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromide)

- 1220033-15-7(3-(4-Isopropylbenzyl)oxypiperidine Hydrochloride)

- 2228534-19-6(2-1-(2-chloro-5-nitrophenyl)cyclopropylethan-1-amine)

- 1609395-59-6(N-(3-pyridinylmethyl)cyclopropanamine dihydrochloride)